molecular formula C5H6FNO2S2 B2702579 dimethyl-1,3-thiazole-2-sulfonyl fluoride CAS No. 2193061-52-6

dimethyl-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B2702579
CAS No.: 2193061-52-6
M. Wt: 195.23
InChI Key: KBLHTAYNAJPGRJ-UHFFFAOYSA-N
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Description

dimethyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H6FNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

dimethyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

dimethyl-1,3-thiazole-2-sulfonyl fluoride has several scientific research applications:

Comparison with Similar Compounds

dimethyl-1,3-thiazole-2-sulfonyl fluoride can be compared with other thiazole derivatives and sulfonyl fluorides. Similar compounds include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

What sets this compound apart is its unique combination of the thiazole ring and the sulfonyl fluoride group, which provides distinct reactivity and applications in various fields .

Biological Activity

Dimethyl-1,3-thiazole-2-sulfonyl fluoride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered thiazole ring with two methyl groups and a sulfonyl fluoride substituent. The presence of the sulfonyl fluoride group enhances its reactivity towards nucleophiles, making it a valuable tool in various chemical and biological applications. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticonvulsant properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing sulfonyl fluoride groups have been shown to act as electrophiles that can covalently modify active site residues in enzymes. This modification can inhibit enzyme activity, leading to therapeutic effects against various diseases .
  • Reactivity with Biological Thiols : The compound's ability to react with thiol-containing biomolecules (e.g., cysteine) allows it to form stable adducts that can modulate protein function . Such interactions are critical for developing covalent inhibitors targeting specific enzymes.

Antimicrobial Activity

Thiazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. For instance, derivatives have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticonvulsant Properties

Research has indicated that certain thiazole derivatives display anticonvulsant activity. This property is particularly relevant for compounds aimed at treating epilepsy and other seizure disorders. The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels.

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial activity of thiazole derivatives, including this compound. Results demonstrated effective inhibition against S. pneumoniae and Staphylococcus epidermidis, with MIC values significantly lower than those of standard antibiotics .
  • Enzyme Inhibition : Another case study focused on the reactivity of sulfonyl fluorides with cysteine residues in enzymes. The study highlighted the potential of this compound as a covalent inhibitor in enzyme assays, showcasing its ability to modulate enzymatic activity through irreversible binding .

Research Findings

Recent studies have explored the structure–activity relationships (SAR) of thiazole derivatives to optimize their biological efficacy. Key findings include:

  • Substituent Effects : Modifications on the thiazole ring significantly influence antimicrobial potency and enzyme inhibition. For example, larger lipophilic substituents at specific positions enhance antibacterial activity .
  • Electrophilicity : The electrophilic nature of sulfonyl fluorides contributes to their reactivity with nucleophilic sites in proteins, which is crucial for their function as covalent inhibitors .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedMIC (µg/mL)Reference
AntibacterialThis compound0.008 - 0.06
AnticonvulsantThiazole derivativesVaries
Enzyme InhibitionSulfonyl fluoridesIC50 values

Properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLHTAYNAJPGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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